2,4-dichloro-N-ethylaniline
Overview
Description
2,4-Dichloro-N-ethylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions of the benzene ring and an ethyl group attached to the nitrogen atom. It is commonly used in the synthesis of various chemical products, including dyes, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-ethylaniline typically involves the chlorination of N-ethylaniline. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted at elevated temperatures to ensure complete chlorination at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process where N-ethylaniline is reacted with chlorine gas in a controlled environment. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-N-ethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 2,4-dichloro-N-ethylbenzylamine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents like potassium permanganate or nitric acid.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed:
Substitution: 2,4-dihydroxy-N-ethylaniline, 2,4-diamino-N-ethylaniline.
Oxidation: 2,4-dichloro-N-ethyl-nitrobenzene.
Reduction: 2,4-dichloro-N-ethylbenzylamine.
Scientific Research Applications
2,4-Dichloro-N-ethylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein binding.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-ethylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
2,4-Dichloroaniline: Similar structure but lacks the ethyl group on the nitrogen atom.
2,4-Dichloro-N-methylaniline: Similar structure with a methyl group instead of an ethyl group on the nitrogen atom.
2,6-Dichloro-N-ethylaniline: Chlorine atoms at the 2nd and 6th positions instead of the 2nd and 4th positions.
Uniqueness: 2,4-Dichloro-N-ethylaniline is unique due to its specific substitution pattern and the presence of an ethyl group on the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications, particularly in the synthesis of specialized organic compounds and pharmaceuticals.
Properties
IUPAC Name |
2,4-dichloro-N-ethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCHQESFRULWBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60537625 | |
Record name | 2,4-Dichloro-N-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60537625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35113-89-4 | |
Record name | 2,4-Dichloro-N-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60537625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.